molecular formula C9H12O3S B14702185 Methanol, (methylthio)-, benzoate CAS No. 19207-88-6

Methanol, (methylthio)-, benzoate

Katalognummer: B14702185
CAS-Nummer: 19207-88-6
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: KHURJRQYELJDNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanol, (methylthio)-, benzoate is an organic compound characterized by the presence of a methanol group, a methylthio group, and a benzoate group. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methanol, (methylthio)-, benzoate can be synthesized through the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as zirconium or titanium-based catalysts . These catalysts enhance the efficiency of the esterification process and allow for the recovery and reuse of the catalyst, reducing waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Methanol, (methylthio)-, benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Methanol, (methylthio)-, benzoate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of methanol, (methylthio)-, benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes with target molecules, leading to the desired chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methanol, (methylthio)-, benzoate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired .

Eigenschaften

CAS-Nummer

19207-88-6

Molekularformel

C9H12O3S

Molekulargewicht

200.26 g/mol

IUPAC-Name

benzoic acid;methylsulfanylmethanol

InChI

InChI=1S/C7H6O2.C2H6OS/c8-7(9)6-4-2-1-3-5-6;1-4-2-3/h1-5H,(H,8,9);3H,2H2,1H3

InChI-Schlüssel

KHURJRQYELJDNW-UHFFFAOYSA-N

Kanonische SMILES

CSCO.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.